molecular formula C16H14N2O3 B138932 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione CAS No. 106981-52-6

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione

Cat. No.: B138932
CAS No.: 106981-52-6
M. Wt: 282.29 g/mol
InChI Key: CWFMBSOEQIOZAR-UHFFFAOYSA-N
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Description

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

The primary target of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound interacts with the dopamine receptor D2, potentially modulating its activity

Biochemical Pathways

The compound is likely to affect the dopaminergic pathways in the brain due to its interaction with the dopamine receptor D2 . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones.

Pharmacokinetics

Its interaction with the dopamine receptor d2 suggests that it is able to cross the blood-brain barrier

Result of Action

Its interaction with the dopamine receptor d2 suggests that it may have effects on mood, motivation, and attention

Biological Activity

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic applications.

The primary target of this compound is the dopamine receptor D2 . Its interaction with this receptor suggests a modulation of dopaminergic pathways, which are crucial for mood regulation, motivation, and attention. The compound is believed to cross the blood-brain barrier due to its structure, allowing it to exert effects on the central nervous system.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Activity : The compound has shown promise in inhibiting cell growth in cancer cell lines. For instance, derivatives related to isoindoline structures have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective inhibition .
  • Anti-inflammatory Effects : Isoindoline derivatives have been associated with modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory factors .

Cellular Effects

Studies have shown that this compound affects various cellular processes:

  • Cell Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell proliferation.
  • Gene Expression : It has been noted to alter gene expression profiles involved in inflammation and cancer progression.

Molecular Mechanism

The compound likely interacts with key amino acid residues at the allosteric binding site of the dopamine receptor D2. This interaction can lead to changes in receptor conformation and downstream signaling events that affect cellular responses.

Case Studies and Research Findings

StudyFindingsRelevance
MDPI Study (2022) Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 value of 20.2 μM for related compoundsHighlights anticancer potential
Biological Evaluation (2023) Showed antimicrobial activity comparable to standard treatments against Gram-positive and Gram-negative bacteriaSuggests potential for infectious diseases
Inflammation Study (2021) Found effects on COX enzyme inhibition and modulation of inflammatory cytokinesIndicates potential use in anti-inflammatory therapies

Therapeutic Applications

Due to its diverse biological activities, this compound is being investigated for various therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Neurological Disorders : Given its interaction with dopamine receptors, it may have implications for treating conditions such as schizophrenia or depression.
  • Anti-inflammatory Drugs : The compound's effects on inflammatory pathways suggest utility in treating chronic inflammatory diseases.

Properties

IUPAC Name

2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFMBSOEQIOZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603906
Record name 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106981-52-6
Record name 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred mixture of 9.2 g (0.03 mole) of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3(2H)-dione and 12.8 g (0.23 mole) of iron powder in 50 ml of water was heated at 100° C. During a two hour period 35.1 g (0.58 mole) of glacial acetic acid was added to the hot reaction mixture. After complete addition the mixture was heated at reflux for four hours. The reaction mixture was cooled then made basic by the addition of potassium carbonate. The basic mixture was extracted with 500 ml of methylene chloride. The extract was filtered, and the filtrate extracted with 300 ml of 2N hydrochloric acid. The acidic extract was made basic with cold concentrated ammonium hydroxide. The basic solution was extracted with methylene chloride. The extract was dried over anhydrous sodium sulfate, filtered, and the filtrate evaporated under the reduced pressure to produce 3.1 g of 3-ethoxy-4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)aniline as a solid.
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